REACTION_CXSMILES
|
[Br:1][C:2]1[C:7](=[O:8])[NH:6][C:5]([C:9](OCC)=[O:10])=[C:4]([Cl:14])[CH:3]=1.[NH3:15]>C(O)C>[Br:1][C:2]1[C:7](=[O:8])[NH:6][C:5]([C:9]([NH2:15])=[O:10])=[C:4]([Cl:14])[CH:3]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 45° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
At this time the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the ethanolic ammonia
|
Type
|
WASH
|
Details
|
The crude solids were washed with diethyl ether (500 mL)
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
in refluxing methanol (1 L)
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure until ⅓ of solvent volume
|
Type
|
ADDITION
|
Details
|
Diethyl ether was added until all solids
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(NC1=O)C(=O)N)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |